molecular formula C8H15N B1294527 Octahydro-1h-cyclopenta[b]pyridine CAS No. 51501-54-3

Octahydro-1h-cyclopenta[b]pyridine

Cat. No.: B1294527
CAS No.: 51501-54-3
M. Wt: 125.21 g/mol
InChI Key: CJNWCWVQGCSQRA-UHFFFAOYSA-N
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Description

Octahydro-1h-cyclopenta[b]pyridine: is a bicyclic compound that features a cyclopentane ring fused to a piperidine ring. This compound is of significant interest due to its presence in various bioactive natural products and its potential applications in medicinal chemistry. The rigid structure of this compound makes it a valuable scaffold for the development of conformationally restricted analogues of biologically active molecules.

Biochemical Analysis

Biochemical Properties

Octahydro-1h-cyclopenta[b]pyridine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, derivatives of this compound have been shown to inhibit nitric oxide synthase, an enzyme responsible for the production of nitric oxide, a critical signaling molecule in many physiological processes . Additionally, this compound has been used in the design of local anesthetics and bone resorption inhibitors, indicating its versatile biochemical properties .

Cellular Effects

This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, as a conformationally restricted analogue of gamma-aminobutyric acid (GABA), this compound can modulate GABA-related activities, including GABA receptor binding and GABA uptake . These interactions can lead to changes in cellular signaling and metabolic pathways, impacting overall cell function.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules and its ability to inhibit or activate enzymes. For instance, its interaction with nitric oxide synthase results in the inhibition of this enzyme, thereby reducing the production of nitric oxide . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound maintains its stability under standard laboratory conditions, but its degradation products can have different biological activities . Long-term exposure to this compound in in vitro or in vivo studies has revealed sustained effects on cellular signaling and metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to modulate specific biochemical pathways without causing significant toxicity . At higher doses, this compound can exhibit toxic or adverse effects, including disruptions in cellular signaling and metabolic processes . These threshold effects highlight the importance of dosage optimization in experimental studies.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into active or inactive forms. For example, its interaction with nitric oxide synthase and other enzymes involved in GABA metabolism underscores its role in modulating metabolic flux and metabolite levels . These interactions can lead to changes in the overall metabolic profile of cells and tissues.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments . For instance, this compound can be transported across cell membranes by specific transporters, allowing it to reach its target sites and exert its biological effects.

Subcellular Localization

This compound exhibits specific subcellular localization patterns that affect its activity and function. Targeting signals and post-translational modifications can direct this compound to particular compartments or organelles within the cell . For example, its localization to the endoplasmic reticulum or mitochondria can influence its interactions with enzymes and other biomolecules, thereby modulating its biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Diastereoselective Synthesis: One of the notable methods for synthesizing octahydro-1h-cyclopenta[b]pyridine involves a diastereoselective synthesis strategy. This method utilizes a Pd/Au-relay catalyzed sequential intramolecular Heck-type cyclization, Sonogashira coupling, and 1,5-enyne cyclization.

    Eight-Step Sequence: Another approach involves an eight-step sequence starting from 2,3-bis(chloromethyl)pyridine and a C1-binucleophile.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Octahydro-1h-cyclopenta[b]pyridine can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using hydrogenation over palladium catalysts to yield various reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the carbon atoms adjacent to the nitrogen.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalysts.

    Substitution: Alkyl halides, nucleophiles such as amines or thiols.

Major Products:

    Oxidation: Oxidized derivatives with functional groups such as ketones or carboxylic acids.

    Reduction: Fully or partially hydrogenated derivatives.

    Substitution: Substituted derivatives with various functional groups attached to the nitrogen or carbon atoms.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C8H15N
  • Molecular Weight : 125.21 g/mol
  • Structural Characteristics : The compound features a cyclopentane ring fused to a pyridine ring, contributing to its unique reactivity profile.

Medicinal Chemistry Applications

Octahydro-1H-cyclopenta[b]pyridine and its derivatives have been investigated for their biological activities, particularly in the development of pharmaceuticals.

Research has shown that derivatives of this compound exhibit various biological activities, including:

  • Anticonvulsant properties, as seen in studies involving GABA analogs that target GABA receptors .
  • Potential use as inhibitors in enzyme activity related to neurological disorders .

Case Study: GABA Analogues

A study synthesized conformationally restricted GABA analogues based on the this compound scaffold. These analogues demonstrated enhanced binding affinity at recombinant GABA(C) receptors, indicating their potential as therapeutic agents for epilepsy .

Organic Synthesis Applications

The compound serves as a versatile building block in synthetic organic chemistry due to its functional groups.

Synthetic Methods

Several methods for synthesizing this compound derivatives have been reported:

  • Aldolase-Catalyzed Reactions : Utilizing engineered aldolases to create N-heterocycles, showcasing the compound's utility in asymmetric synthesis .
  • Pd/Au-Catalyzed Reactions : A novel strategy involving palladium and gold catalysts has been developed for the diastereoselective synthesis of octahydro-1H-cyclopenta[c]pyridine skeletons from (Z)-1-iodo-1,6-diene and alkyne .

Comparison with Similar Compounds

Uniqueness: Octahydro-1h-cyclopenta[b]pyridine is unique due to its specific ring fusion pattern, which imparts distinct conformational rigidity. This rigidity is advantageous in the design of conformationally restricted analogues, making it a valuable scaffold in medicinal chemistry .

Biological Activity

Octahydro-1H-cyclopenta[b]pyridine is a bicyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, and potential applications in pharmaceuticals, supported by research findings and data tables.

Chemical Structure and Properties

This compound is characterized by a saturated cyclopentane ring fused to a pyridine ring. Its molecular formula is C8H15NC_8H_{15}N, with a molecular weight of approximately 139.21 g/mol. The compound exists in various forms, including its hydrochloride salt, which enhances solubility and stability for pharmaceutical applications.

Biological Activities

The biological activities of this compound derivatives are extensive, encompassing:

  • Antimicrobial Activity : Studies indicate that derivatives exhibit significant antimicrobial properties against various pathogens, suggesting potential use as antibacterial agents.
  • Antitumor Activity : Research has shown that certain derivatives demonstrate antiproliferative effects against cancer cell lines, notably liver carcinoma (HEPG2), with some compounds displaying IC50 values comparable to established chemotherapeutics like doxorubicin .
  • Neurological Effects : The compound has been explored as a conformationally restricted analogue of GABA, indicating potential neuropharmacological applications .

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be achieved through various methods, including:

  • Diels-Alder Reactions : These reactions facilitate the formation of complex bicyclic structures from simpler precursors under controlled conditions .
  • Functionalization Techniques : Modifications such as acetylation or hydroxylation can enhance biological activity and selectivity towards specific targets.

Antitumor Activity Assessment

A study evaluated the antitumor activity of this compound derivatives against HEPG2 cells. The results were summarized in the following table:

CompoundIC50 (μM)Activity Level
5c1.46Potent
5d7.08Potent
5a22.3Moderate
9a42.8Moderate
13d>65Poor

The data indicate that compounds 5c and 5d exhibit strong antitumor properties compared to others tested, highlighting the potential for further development as anticancer agents .

Antimicrobial Properties

Research into the antimicrobial effectiveness of this compound derivatives revealed broad-spectrum activity. The following table summarizes the observed effects against selected bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 μg/mL
Escherichia coli16 μg/mL
Pseudomonas aeruginosa32 μg/mL

These findings underscore the compound's potential as a lead structure for developing new antimicrobial agents.

Properties

IUPAC Name

2,3,4,4a,5,6,7,7a-octahydro-1H-cyclopenta[b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N/c1-3-7-4-2-6-9-8(7)5-1/h7-9H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJNWCWVQGCSQRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCCNC2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90965836
Record name Octahydro-1H-cyclopenta[b]pyridine
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Molecular Weight

125.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51501-54-3
Record name Octahydro-1H-cyclopenta[b]pyridine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Octahydro-1H-1-pyrindine
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Record name 51501-54-3
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Record name Octahydro-1H-cyclopenta[b]pyridine
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Record name Octahydro-1H-1-pyrindine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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